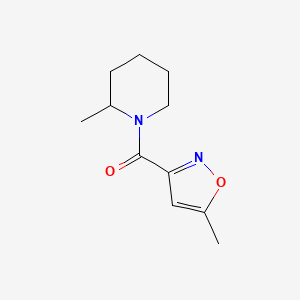![molecular formula C13H18N2O2 B7518394 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)
1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane, also known as CPIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPIA is a cyclic amine that contains a carbonyl group and an isoxazole ring. This compound has been synthesized and studied for its biological activity, particularly its effect on the central nervous system.
Mechanism of Action
The exact mechanism of action of 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for inhibitory neurotransmission in the brain. By enhancing the activity of this receptor, 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane may have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
Studies have shown that 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane has a number of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor in vitro. In vivo studies have shown that 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane can reduce anxiety and depression-like behaviors in animal models. It has also been shown to improve cognitive performance in some studies.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane is that it is a relatively simple compound to synthesize. It also has a high purity and can be easily characterized using standard analytical techniques. However, one limitation is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in humans. Another area of interest is its potential as a cognitive enhancer. Studies are needed to determine the optimal dosing and to assess its long-term effects on cognitive function. Finally, there is potential for 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane to be used as a tool in neuroscience research. Its effects on the GABA-A receptor make it a promising compound for studying inhibitory neurotransmission in the brain.
Synthesis Methods
The synthesis of 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane involves a multi-step process that begins with the reaction of cyclopropylamine with ethyl 3-oxobutanoate. This reaction forms a key intermediate that is then reacted with hydroxylamine to form the isoxazole ring. The final step involves the reduction of the carbonyl group to form the cyclic amine. The synthesis of 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane has been optimized to produce high yields and purity.
Scientific Research Applications
1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane has been the subject of several scientific studies due to its potential applications in research. One area of interest is its effect on the central nervous system. 1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane has been shown to have anxiolytic and antidepressant properties in animal models. It has also been studied for its potential as a cognitive enhancer.
properties
IUPAC Name |
azepan-1-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-7-3-1-2-4-8-15)11-9-12(17-14-11)10-5-6-10/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYKRXAKKZEMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(4-bromo-2-methylphenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7518317.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B7518321.png)
![N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518326.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![N-(4-fluorophenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518337.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518347.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)
![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)


